molecular formula C14H16N2O2 B3825027 1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione

1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione

Cat. No. B3825027
M. Wt: 244.29 g/mol
InChI Key: OYDNXUNMHZKSDE-ZRDIBKRKSA-N
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Description

The compound “1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione” is a complex organic molecule. It contains a pyrrolidinedione group, which is a five-membered ring structure containing two carbonyl (C=O) groups and a nitrogen atom . The molecule also contains a benzyl group (a benzene ring attached to a CH2 group) and a dimethylamino group (a nitrogen atom bonded to two methyl groups and a methylene group) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinedione ring, the benzyl group, and the dimethylamino group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carbonyl groups in the pyrrolidinedione ring could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding sites, and the steric effects of the different functional groups .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it might have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(3E)-1-benzyl-3-(dimethylaminomethylidene)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15(2)10-12-8-13(17)16(14(12)18)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNXUNMHZKSDE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC(=O)N(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CC(=O)N(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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